1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide
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Description
1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.11100700 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is pancreatic lipase (PL) . Pancreatic lipase plays a crucial role in the digestion of dietary fats by breaking down triglycerides into monoglycerides and free fatty acids. Inhibition of pancreatic lipase is a common strategy in the treatment of obesity .
Mode of Action
The compound interacts with its target, pancreatic lipase, in a competitive manner . This means that it competes with the natural substrates of the enzyme for the active site, thereby reducing the enzyme’s activity. The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .
Biochemical Pathways
The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway. Specifically, it prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides, leading to a decrease in the absorption of dietary fats .
Result of Action
The result of the compound’s action is a significant inhibition of pancreatic lipase, which leads to a reduction in the digestion and absorption of dietary fats . This could potentially result in a decrease in caloric intake and weight loss, making the compound a potential candidate for the treatment of obesity .
Biochemical Analysis
Biochemical Properties
1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of pancreatic lipase, an enzyme involved in the digestion of dietary fats . The interaction between this compound and pancreatic lipase is competitive, with the compound binding to the active site of the enzyme and preventing the hydrolysis of triglycerides .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and proliferation . Additionally, this compound has been reported to affect the expression of genes involved in oxidative stress response, thereby enhancing the antioxidant capacity of cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the binding of this compound to pancreatic lipase results in the inhibition of the enzyme’s activity, thereby reducing the hydrolysis of triglycerides . Additionally, the compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on pancreatic lipase and other enzymes, suggesting sustained activity in vitro
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit pancreatic lipase activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting of the compound to specific subcellular compartments, such as the nucleus or mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
1-(2-oxochromene-3-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c17-14(19)10-5-7-18(8-6-10)15(20)12-9-11-3-1-2-4-13(11)22-16(12)21/h1-4,9-10H,5-8H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKAZKGPFWNRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.